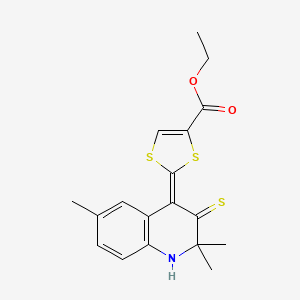![molecular formula C17H18N2O2 B5055838 N-benzyl-N'-[(4-methylphenyl)methyl]oxamide](/img/structure/B5055838.png)
N-benzyl-N'-[(4-methylphenyl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N’-[(4-methylphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of benzyl and 4-methylphenyl groups attached to the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[(4-methylphenyl)methyl]oxamide typically involves the reaction of benzylamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired oxamide compound.
Industrial Production Methods
Industrial production of N-benzyl-N’-[(4-methylphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-[(4-methylphenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.
Substitution: The benzyl and 4-methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction may produce amines.
Scientific Research Applications
N-benzyl-N’-[(4-methylphenyl)methyl]oxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N’-[(4-methylphenyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamide: Similar in structure but lacks the 4-methylphenyl group.
N-benzyl-N’-phenylbenzamide: Contains a phenyl group instead of the 4-methylphenyl group.
N-benzyl-N’-methylbenzamide: Contains a methyl group instead of the 4-methylphenyl group.
Uniqueness
N-benzyl-N’-[(4-methylphenyl)methyl]oxamide is unique due to the presence of both benzyl and 4-methylphenyl groups, which confer specific chemical and physical properties. These properties make it suitable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-benzyl-N'-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-9-15(10-8-13)12-19-17(21)16(20)18-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQQAZQDCUBNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-bromophenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5055768.png)
![1-acetyl-4-(4-chloro-2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B5055770.png)

![N-(3-methoxyphenyl)-3-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5055777.png)
![N-formyl-3-methyl-N-phenylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide](/img/structure/B5055780.png)
![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055787.png)
![1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B5055802.png)
![5-{[(4-methoxy-2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055824.png)


![N-ethyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5055835.png)
![2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B5055846.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5055848.png)
